The synthesis of 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester typically involves several key steps that utilize various reagents and conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental in forming carbon-carbon bonds between aryl halides and boronic acids.
The molecular structure of 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester features a boron atom bonded to an aromatic ring and an alkyl chain. The presence of the tert-butoxycarbonyl group provides stability and solubility, making it suitable for various chemical reactions.
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)NC(=O)OC(C)(C)C
provides a representation of its structure in chemical databases .4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester participates in several important chemical reactions:
The mechanism of action for 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester primarily revolves around its role as a reagent in cross-coupling reactions.
The physical and chemical properties of 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester are essential for understanding its behavior in various applications.
The applications of 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester span across several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: